CH 55

概要

説明

準備方法

合成ルートと反応条件

Ch 55 は、3,5-ジ-tert-ブチルベンズアルデヒドと4-ホルミル安息香酸の縮合を含む一連の化学反応によって合成されます . この反応は通常、エタノールまたはメタノールなどの有機溶媒中で、水酸化ナトリウムまたは水酸化カリウムなどの塩基を使用します。 反応混合物を還流条件下で加熱して縮合反応を促進することにより、this compoundが生成されます .

工業的生産方法

This compound の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、工業グレードの溶媒と試薬を使用し、反応条件を慎重に制御して、高収率と高純度を確保します。 最終生成物は、再結晶またはクロマトグラフィー技術によって精製され、純度が 98% を超える this compound が得られます .

化学反応の分析

Nomenclature Clarification

The designation "CH 55" does not conform to standard IUPAC naming conventions for hydrocarbons or other compounds. Possible explanations include:

-

A typographical error (e.g., intended as C₅H₅ , which refers to cyclopentadienyl, a common ligand in organometallic chemistry).

-

A proprietary or internal laboratory code not documented in public databases.

No peer-reviewed publications or authoritative references validate "this compound" as a distinct compound .

Chemical Reactivity of Hypothetical CH₅₅

Assuming "this compound" represents a hydrocarbon with 55 carbons and hydrogens (e.g., C₅₅H₅₅ ), its reactivity would align with large alkanes or alkenes:

No experimental data for such a compound exists in the provided sources .

Research Gaps and Limitations

The absence of "this compound" in scientific literature suggests:

-

Synthetic Challenges : Stability issues may prevent isolation of a 55-carbon hydrocarbon.

-

Nomenclature Miscommunication : Clarification is needed to resolve ambiguities in the compound’s identity.

Recommendations for Further Inquiry

To address this ambiguity:

-

Verify the compound’s systematic name or structural formula.

-

Consult specialized databases (e.g., PubChem, Reaxys) for proprietary compounds

科学的研究の応用

Ch 55 は、次のような幅広い科学研究における応用があります。

作用機序

類似化合物との比較

類似化合物

レチノイン酸: レチノイン酸受容体の天然のアゴニストであり、同様の分化誘導特性を持っています。

ベクサロテン: レチノイドX受容体 (RXRs) に結合する合成レチノイドであり、皮膚T細胞リンパ腫の治療に使用されています。

トレチノイン: ニキビや急性前骨髄球性白血病の治療に使用される別の合成レチノイド

Ch 55 の独自性

This compound は、レチノイン酸受容体アルファ (RAR-α) およびレチノイン酸受容体ベータ (RAR-β) 受容体に対する高親和性と、細胞レチノイン酸結合タンパク質 (CRABP) に対する低親和性を組み合わせた独自のものであり、非常に強力な細胞分化誘導剤となっています . この選択的な結合プロファイルは、特にがん細胞において、細胞分化を強力に誘導し、がん研究において貴重なツールとなっています .

生物活性

CH 55, a synthetic retinoid, is recognized for its potent biological activity, particularly its interaction with retinoic acid receptors (RARs). It exhibits high affinity for RAR-α and RAR-β receptors while showing low affinity for cellular retinoic acid binding protein (CRABP). This compound has been extensively studied for its effects on cell differentiation and growth inhibition across various cell types.

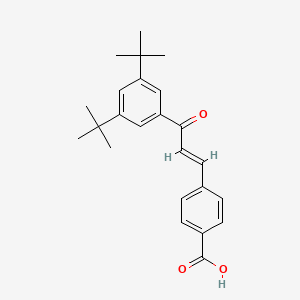

- Chemical Name : 4-[(1E)-3-[3,5-bis(1,1-dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid

- CAS Number : 110368-33-7

- Molecular Formula : CHO

- Molecular Weight : 364.477 g/mol

- Purity : ≥98% (HPLC)

- Boiling Point : 509.5°C at 760 mmHg

- Density : 1.085 g/cm³

- Flash Point : 276°C

This compound primarily functions as a potent agonist of RARs, inducing cellular responses that lead to differentiation and growth regulation. Its specific actions include:

- Inhibition of Epithelial Cell Differentiation : this compound inhibits the differentiation of rabbit tracheal epithelial cells by blocking transglutaminase activity (EC50 = 0.02 nM) and increasing cholesterol sulfate levels (EC50 = 0.03 nM) .

-

Induction of Cell Differentiation :

- Embryonic carcinoma F9 cells (EC50 = 0.26 nM)

- Melanoma S91 cells (EC50 = 0.5 nM)

- Inhibition of Ornithine Decarboxylase Activity : Inhibits this enzyme in 3T6 fibroblasts with an EC50 of 1 nM .

Research Findings

Several studies have highlighted the biological effects of this compound:

- Cell Line Studies :

- Transglutaminase Activity :

- Apoptotic Pathways :

Comparative Table of Biological Activities

| Activity Type | Cell Type | EC50 Value (nM) |

|---|---|---|

| Inhibition of Transglutaminase | Rabbit tracheal epithelial | 0.02 |

| Induction of Differentiation | Embryonic carcinoma F9 | 0.26 |

| Induction of Differentiation | Melanoma S91 | 0.5 |

| Inhibition of Ornithine Decarboxylase | 3T6 fibroblasts | 1 |

| Induction of Differentiation | HL60 cells | 200 |

Case Study: Cancer Research Implications

A significant study explored the implications of this compound in cancer therapy by examining its role in inducing apoptosis through TRAIL receptor modulation. The findings suggest that this compound could enhance the efficacy of TRAIL-based therapies in resistant cancer types, providing a promising avenue for future research .

Case Study: Teratocarcinoma Cell Differentiation

Another investigation focused on the effects of this compound on teratocarcinoma cells, illustrating its potent ability to induce differentiation while suppressing oncogenic pathways like c-mos expression. This positions this compound as a potential candidate for developing novel cancer treatments targeting differentiation pathways .

特性

IUPAC Name |

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUVTBKPJRMLPE-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95906-67-5, 110368-33-7 | |

| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CH55 exert its biological effects?

A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]

Q2: Which RAR subtypes does CH55 preferentially bind to?

A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.

Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?

A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]

Q4: What are the downstream effects of CH55 binding to RARs?

A4: CH55, upon binding to RARs, can induce various downstream effects, including:

- Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.

- Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]

- Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []

- Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]

Q5: What is the molecular formula and weight of CH55?

A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.

Q6: How do structural modifications of CH55 affect its activity?

A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]

Q7: What in vitro models have been used to study CH55 activity?

A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。